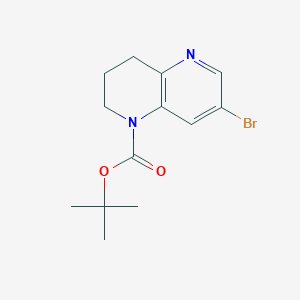

Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Description

Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a brominated naphthyridine derivative featuring a tert-butyl carbamate protective group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The 1,5-naphthyridine core provides a rigid, conjugated heterocyclic system, while the bromine atom at the 7-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate moiety during synthetic transformations .

Properties

Molecular Formula |

C13H17BrN2O2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-10-11(16)7-9(14)8-15-10/h7-8H,4-6H2,1-3H3 |

InChI Key |

XBFUZZLWSHHCIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridine Derivatives

A common approach involves cyclization reactions of suitably substituted pyridines. For example, the synthesis of 1,5-naphthyridines often employs condensation of pyridine derivatives with aldehydes or ketones, followed by cyclization under thermal or catalytic conditions.

- Example: Condensation of 3-aminopyridines with aldehydes, followed by cyclization, yields tetrahydro-1,5-naphthyridines, which can be aromatized to the parent heterocycle.

Functionalization of Pyridine Rings

Incorporation of bromine at specific positions can be achieved via electrophilic aromatic substitution, particularly bromination, on pre-formed heterocycles or pyridine intermediates. The position selectivity depends on the electronic nature of substituents and reaction conditions.

- Example: Bromination of pyridine derivatives with N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids can selectively brominate at activated positions.

Use of Bromonitropyridines as Precursors

Bromonitropyridines serve as versatile intermediates. Nucleophilic substitution or reduction of nitro groups can lead to amino derivatives, which then undergo cyclization to form dihydro-naphthyridine cores.

- Example: Bromonitropyridines reacted with nucleophiles such as amines or hydrides facilitate subsequent ring closure.

Specific Synthetic Routes for Related Naphthyridine Derivatives

Cyclization via Ester and Oxalate Derivatives

Method: Cyclization of pyridine derivatives with diethyl oxalate, followed by reduction and lactamization, has been reported for synthesizing 1,5-naphthyridine cores.

Application: This approach can be adapted for brominated pyridines to introduce bromine at desired positions prior to cyclization.

Multicomponent Reactions and Condensation Strategies

Method: Condensation of 3-aminopyridines with aldehydes or styrenes, followed by cycloaddition or aromatization, yields various naphthyridine derivatives.

Relevance: Such multicomponent reactions could incorporate a brominated pyridine precursor, leading to the target compound.

Proposed Synthetic Pathway for Tert-Butyl 6-Bromo-3,4-Dihydro-1,5-Naphthyridine-1(2H)-Carboxylate

Based on the above strategies and the structural features of the compound, a plausible synthetic route involves:

Preparation of a Brominated Pyridine Intermediate

- Step 1: Bromination of a suitable 3,4-dihydropyridine or pyridine precursor using N-bromosuccinimide (NBS) in a controlled solvent (e.g., acetonitrile) to selectively introduce bromine at the 6-position.

Formation of the Naphthyridine Core

Step 2: Condensation of the brominated pyridine with an appropriate aldehyde or ketone, such as formaldehyde or acetaldehyde, under acidic or basic conditions to promote cyclization.

Step 3: Cyclization can be facilitated by thermal heating or catalysis (e.g., Lewis acids like zinc chloride), leading to the dihydro-1,5-naphthyridine ring system.

Introduction of the Carboxylate Group and Tert-Butyl Protection

Step 4: Esterification of the carboxylic acid intermediate with tert-butanol in the presence of a suitable activating agent (e.g., dicyclohexylcarbodiimide, DCC) to yield the tert-butyl ester.

Step 5: Final purification and characterization to confirm the structure.

Reaction Conditions and Considerations

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Reflux in acetonitrile | Selective bromination at 6-position |

| Cyclization | Aldehydes/ketones | Acidic or basic reflux | Facilitates ring closure |

| Esterification | tert-Butanol, DCC | Room temperature or mild heating | Protects the carboxylate group |

Research Discoveries and Data Tables

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the dihydro-naphthyridine core to a fully saturated naphthyridine.

Oxidation Reactions: Oxidation can lead to the formation of naphthyridine derivatives with different oxidation states.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthyridine derivative, while reduction can produce a fully saturated naphthyridine compound.

Scientific Research Applications

Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthyridine core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Isomers and Halogen Variants

a. Positional Isomers

- Tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS: 2188181-83-9):

This positional isomer substitutes bromine at the 6-position instead of the 7-position. The altered electronic distribution may influence reactivity in cross-coupling reactions. For instance, the 7-bromo derivative likely exhibits enhanced electrophilicity at the brominated carbon due to proximity to the electron-withdrawing naphthyridine nitrogen . - Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 679392-23-5):

This analog replaces bromine with chlorine and shifts the naphthyridine ring system to 1,7. Chlorine’s lower electronegativity and weaker leaving-group ability reduce reactivity in nucleophilic substitutions compared to bromine. The 1,8-naphthyridine core may also alter binding affinity in biological targets .

b. Core Structure Variations

- 7-Bromo-3,4-dihydro-1(2H)-naphthalenone (CAS: 32281-97-3): This compound replaces the naphthyridine ring with a naphthalenone system, eliminating nitrogen atoms.

Physical and Chemical Properties

Key Observations :

- Brominated derivatives generally exhibit higher molecular weights and lower solubility in aqueous media compared to chloro analogs.

- The tert-butyl group increases melting points in related compounds (e.g., 50.5–52.5°C for tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate ), suggesting enhanced crystallinity.

Biological Activity

Tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a compound belonging to the naphthyridine family, characterized by its unique structural features, including a bromine atom and a tert-butyl ester group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₁₃H₁₇BrN₂O₂

- Molecular Weight : 313.19 g/mol

- IUPAC Name : this compound

The presence of the bromine atom enhances the compound's electrophilic properties, which is crucial for its reactivity in biological systems.

This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are implicated in cancer progression and other diseases. This inhibition can lead to reduced cellular proliferation associated with malignancies .

- Binding Affinity : Interaction studies indicate that this compound binds effectively to certain receptors and enzymes, enhancing its therapeutic potential. Techniques such as molecular docking have been employed to elucidate these interactions.

Therapeutic Applications

Research indicates that derivatives of naphthyridines possess significant pharmacological activities. Some notable applications include:

- Antitumor Activity : Compounds similar to tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine have been investigated for their ability to inhibit tumor cell invasion and metastasis. The inhibition of PI3K signaling pathways is particularly relevant in this context .

- Antimicrobial Properties : Some studies suggest that naphthyridine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Cyclization Reactions : These reactions are fundamental in constructing the naphthyridine core. Various catalysts such as iodine and m-NO₂PhSO₃Na have been utilized to enhance yields .

- Electrophilic Substitution : The introduction of the bromine atom at the 7-position can be achieved through electrophilic bromination techniques.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other naphthyridine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate | C₁₃H₁₇BrN₂O₂ | Different bromine position |

| Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | C₁₃H₁₉N₂O₂ | Methyl substitution instead of bromine |

| Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine | C₁₃H₁₈BrN₂O₂ | Contains a cyano group |

This table highlights how structural variations influence biological activity and reactivity.

Case Studies

Recent studies have provided insights into the specific effects of tert-butyl 7-bromo-3,4-dihydro-1,5-naphthyridine derivatives:

- Antitumor Efficacy : A study demonstrated that a related naphthyridine compound significantly inhibited tumor growth in xenograft models by targeting PI3K pathways .

- Microbial Resistance : Another investigation revealed that certain derivatives exhibited promising antibacterial properties against resistant strains of bacteria .

Q & A

Q. Key Challenges :

- Regioselectivity : Ensuring bromination occurs exclusively at the 7-position (vs. 6- or 8-positions) requires careful control of reaction conditions (e.g., temperature, catalysts) .

- Yield Optimization : Cyclization steps often produce byproducts; purification via column chromatography or recrystallization is critical .

How can researchers characterize the purity and structural integrity of this compound?

Basic

Standard methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), bromine substituent, and naphthyridine backbone .

- HPLC/MS : To assess purity (>95%, as commercial analogs report 95–98% purity) and verify molecular weight (313.19 g/mol) .

- X-ray Crystallography : For absolute configuration determination (using programs like SHELXL for refinement) .

Q. Advanced :

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm bromine presence (characteristic 1:1 ratio for Br/Br).

- Dynamic Light Scattering (DLS) : Monitors aggregation in solution, which can affect reactivity in downstream applications .

What strategies are effective for functionalizing the bromo substituent in cross-coupling reactions?

Advanced

The 7-bromo group is highly reactive in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

- Conditions : Pd(PPh), NaCO, DMF/HO, 80°C.

- Applications : Introduces aryl/heteroaryl groups for SAR studies .

Buchwald-Hartwig Amination :

- Conditions : Pd(dba), Xantphos, CsCO, toluene, 110°C.

- Applications : Adds amine functionalities for drug-likeness optimization .

Q. Advanced

- Steric and Electronic Effects : The bromine atom’s electronegativity enhances electrophilic interactions with target proteins (e.g., kinase inhibitors). Its size may block metabolic degradation, improving pharmacokinetics .

- SAR Studies : Analogs with Cl or I at the 7-position show reduced activity in cancer cell lines, suggesting bromine’s optimal balance of size and reactivity .

Q. Contradiction Analysis :

- describes a 6-bromo isomer with lower reactivity in couplings, highlighting the critical role of substitution position .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

Q. Advanced :

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Shelf life typically exceeds 12 months when stored properly .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Mechanistic Studies : Use in-situ IR or F NMR to track intermediates and side reactions.

Example : A reported 50% yield for cyclization () vs. 70% in may stem from differing solvent systems (DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.